[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride [2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2191401-21-3
VCID: VC4458567
InChI: InChI=1S/C6H11N3.2ClH/c1-6-2-4-9(8-6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H
SMILES: CC1=NN(C=C1)CCN.Cl.Cl
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09

[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride

CAS No.: 2191401-21-3

Cat. No.: VC4458567

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09

* For research use only. Not for human or veterinary use.

[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride - 2191401-21-3

Specification

CAS No. 2191401-21-3
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
IUPAC Name 2-(3-methylpyrazol-1-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H11N3.2ClH/c1-6-2-4-9(8-6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H
Standard InChI Key DARAWWKZZVXIOV-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)CCN.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The molecular structure of [2-(3-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and an ethylamine moiety at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous environments. Key identifiers include:

PropertyValue
Molecular FormulaC₆H₁₃Cl₂N₃
Molecular Weight198.09 g/mol
IUPAC Name2-(3-Methylpyrazol-1-yl)ethanamine dihydrochloride
SMILESCC1=NN(C=C1)CCN.Cl.Cl
InChIKeyDARAWWKZZVXIOV-UHFFFAOYSA-N

The pyrazole ring contributes to aromatic stability, while the ethylamine side chain enables nucleophilic reactivity, facilitating further functionalization.

Synthesis and Industrial Production

The synthesis of [2-(3-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves alkylation of 3-methyl-1H-pyrazole with 2-chloroethylamine under basic conditions, followed by hydrochlorination. Key steps include:

  • Alkylation: 3-Methylpyrazole reacts with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

  • Purification: The crude product is isolated via solvent extraction and purified using recrystallization or column chromatography.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and storage stability.

Industrial-scale production employs continuous flow reactors to optimize reaction parameters (temperature, residence time) and enhance yields (>85%). Automated purification systems, such as centrifugal partition chromatography, ensure batch-to-batch consistency.

Physicochemical Properties

The dihydrochloride salt exhibits distinct physicochemical characteristics:

PropertyDescription
SolubilityHighly soluble in water (>50 mg/mL); moderately soluble in methanol and ethanol.
StabilityStable under ambient conditions; hygroscopic, requiring storage in desiccators.
Melting PointNot explicitly reported; analogous pyrazole derivatives melt between 150–200°C.

The compound’s zwitterionic nature in aqueous solutions enhances its bioavailability, a critical factor in drug formulation.

Chemical Reactivity and Functionalization

[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride participates in diverse reactions:

Nucleophilic Substitution

The primary amine group undergoes alkylation or acylation. For example, reaction with acyl chlorides yields amide derivatives:
C₆H₁₃Cl₂N₃+RCOClC₆H₁₂N₃(CO)R+2HCl\text{C₆H₁₃Cl₂N₃} + \text{RCOCl} \rightarrow \text{C₆H₁₂N₃(CO)R} + 2\text{HCl}
Such derivatives are precursors for anticancer agents.

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity.

Oxidation

Treatment with hydrogen peroxide or m-chloroperbenzoic acid oxidizes the pyrazole ring to N-oxides, altering electronic properties for enhanced bioactivity.

Applications in Pharmaceutical Research

Anti-Inflammatory and Analgesic Compounds

The pyrazole core interacts with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Preclinical models suggest efficacy in arthritis and neuropathic pain .

Anticancer Drug Development

Functionalization with cytotoxic moieties (e.g., platinum groups) yields compounds targeting topoisomerase II and tubulin polymerization. In vitro studies show IC₅₀ values <10 μM against breast and colon cancer cell lines .

Research Findings and Biological Activities

Enzyme Inhibition

In silico docking studies predict strong binding affinity (ΔG < −8 kcal/mol) toward kinase targets such as EGFR and CDK2, suggesting potential in targeted cancer therapy .

Agricultural Chemistry

The compound serves as an intermediate for fungicides (e.g., triadimefon analogs) and herbicides targeting acetolactate synthase (ALS) .

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